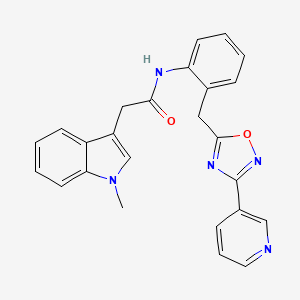
2-(1-methyl-1H-indol-3-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(1-methyl-1H-indol-3-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a useful research compound. Its molecular formula is C25H21N5O2 and its molecular weight is 423.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(1-methyl-1H-indol-3-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a novel synthetic derivative that incorporates an indole moiety and a 1,2,4-oxadiazole ring. These structural features have been associated with various biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C21H22N4O2, with a molecular weight of approximately 362.4 g/mol. The compound's structure includes an indole ring linked to an acetamide group and a pyridine-substituted oxadiazole, which are known for their bioactive potential.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O2 |
| Molecular Weight | 362.4 g/mol |
| CAS Number | 2097898-37-6 |
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The incorporation of a pyridine ring enhances the interaction with biological targets, leading to improved anticancer activity. For instance, compounds similar to the one in focus have demonstrated significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The compound exhibits its anticancer effects primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. It has been shown to inhibit enzymes such as EGFR (Epidermal Growth Factor Receptor) and Src kinase, which are pivotal in cancer cell signaling.
-
In Vitro Studies : In vitro assays have revealed that related oxadiazole derivatives exhibit IC50 values ranging from 0.24 µM to 0.96 µM against different cancer cell lines including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancers .
Cell Line IC50 (µM) PC-3 0.67 HCT-116 0.80 ACHN 0.87 - Case Studies : A study conducted on a series of oxadiazole derivatives indicated that modifications at the pyridine position significantly influenced the anticancer activity, suggesting a structure-activity relationship (SAR) that can be exploited for further drug design .
Other Pharmacological Activities
The biological profile of this compound extends beyond anticancer properties:
- Antimicrobial Activity : Preliminary evaluations suggest that derivatives containing the oxadiazole ring possess antibacterial and antifungal activities. For example, compounds exhibiting similar structures have shown effectiveness against resistant strains of bacteria .
- Anti-inflammatory Effects : Some studies indicate that oxadiazoles can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which may contribute to their therapeutic potential in inflammatory diseases .
- Neuroprotective Effects : Emerging research suggests that certain indole derivatives may offer neuroprotective benefits, potentially aiding in conditions such as Alzheimer’s disease due to their ability to inhibit acetylcholinesterase .
Eigenschaften
IUPAC Name |
2-(1-methylindol-3-yl)-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2/c1-30-16-19(20-9-3-5-11-22(20)30)13-23(31)27-21-10-4-2-7-17(21)14-24-28-25(29-32-24)18-8-6-12-26-15-18/h2-12,15-16H,13-14H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIORHZWABPKYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














